2-Chloro-4-methyl-5-nitropyridine

Catalog No.
S587612
CAS No.
23056-33-9
M.F
C6H5ClN2O2
M. Wt
172.57 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-4-methyl-5-nitropyridine

CAS Number

23056-33-9

Product Name

2-Chloro-4-methyl-5-nitropyridine

IUPAC Name

2-chloro-4-methyl-5-nitropyridine

Molecular Formula

C6H5ClN2O2

Molecular Weight

172.57 g/mol

InChI

InChI=1S/C6H5ClN2O2/c1-4-2-6(7)8-3-5(4)9(10)11/h2-3H,1H3

InChI Key

HWZUMEVIIGNXGM-UHFFFAOYSA-N

SMILES

CC1=CC(=NC=C1[N+](=O)[O-])Cl

Synonyms

2-chloro-4-methyl-5-nitropyridine

Canonical SMILES

CC1=CC(=NC=C1[N+](=O)[O-])Cl

Synthesis and Characterization:

2-Chloro-4-methyl-5-nitropyridine is a heterocyclic aromatic compound with potential applications in various scientific research fields. Its synthesis has been reported in several publications, utilizing different methods like nitration of 2-chloro-4-methylaniline followed by subsequent ring closure []. Characterization of the synthesized compound is typically performed using techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm its structure and purity [].

Potential Applications:

While there is limited information readily available on specific research applications of 2-Chloro-4-methyl-5-nitropyridine, its chemical structure suggests potential exploration in various areas:

  • Organic synthesis: The presence of a reactive nitro group (-NO2) makes it a potential precursor for the synthesis of other nitro-substituted aromatic compounds through various substitution reactions. This could be useful in the development of new molecules with desired functionalities for various research purposes [].
  • Medicinal chemistry: The nitro group can also contribute to the biological activity of molecules. Although the specific bioactivity of 2-Chloro-4-methyl-5-nitropyridine is not well documented, its structural similarity to known bioactive compounds might warrant further investigation in medicinal chemistry research, particularly in the design and development of new drugs [].
  • Material science: Aromatic nitro compounds can exhibit interesting properties like photoconductivity and thermal stability, making them relevant in material science research. However, specific studies exploring the potential applications of 2-Chloro-4-methyl-5-nitropyridine in this field are currently scarce [].

2-Chloro-4-methyl-5-nitropyridine is a heterocyclic aromatic compound characterized by a six-membered pyridine ring that contains one nitrogen atom. The chlorine atom is located at the second position, the methyl group at the fourth position, and the nitro group at the fifth position of the ring. This specific arrangement of functional groups influences its reactivity and potential interactions with other molecules. The molecular formula of 2-chloro-4-methyl-5-nitropyridine is C₆H₅ClN₂O₂, with a molecular weight of approximately 172.57 g/mol .

Currently, there is no scientific literature available on the mechanism of action of 2-chloro-4-methyl-5-nitropyridine in any biological system.

  • As with most nitroaromatic compounds, it is advisable to handle it with care due to potential explosive properties [].
  • Standard laboratory practices for handling chemicals should be followed, including wearing gloves, eye protection, and working in a fume hood [].
Due to its functional groups. Some notable reactions include:

  • Nitration: The compound can be nitrated further to introduce additional nitro groups.
  • Reduction: Under specific conditions, it can be reduced to form amine derivatives.
  • Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, leading to diverse derivatives .

Several methods have been reported for synthesizing 2-chloro-4-methyl-5-nitropyridine:

  • Nitration of 2-Chloro-4-methylaniline: This method involves the nitration of 2-chloro-4-methylaniline followed by cyclization.
  • Chlorination and Nitration: Sequential chlorination and nitration reactions can also yield this compound.
  • Hydrolysis Reactions: Hydrolysis of certain precursors can lead to the formation of 2-chloro-4-methyl-5-nitropyridine .

While specific applications are not extensively documented, 2-chloro-4-methyl-5-nitropyridine's structure suggests potential uses in:

  • Pharmaceutical Development: As a building block for synthesizing bioactive compounds.
  • Chemical Research: In studies focusing on heterocyclic chemistry and reactivity patterns .

Several compounds share structural similarities with 2-chloro-4-methyl-5-nitropyridine:

Compound NameSimilarityKey Features
2-Chloro-5-nitro-4-(trifluoromethyl)pyridine0.87Contains trifluoromethyl group instead of methyl
6-Chloro-2-methyl-3-nitropyridine0.81Different positioning of chlorine and nitro groups
2-Chloro-5-nitropyridin-4-amine0.77Amine functional group at the fourth position
4-Methyl-5-nitropyridin-2-amine0.81Amino group at the second position

These compounds exhibit varying biological activities and chemical reactivities due to differences in their substituents and positions on the pyridine ring, highlighting the uniqueness of 2-chloro-4-methyl-5-nitropyridine within this class .

XLogP3

2

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

23056-33-9

Wikipedia

2-Chloro-4-methyl-5-nitropyridine

Dates

Modify: 2023-08-15

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